3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine

Description

Systematic IUPAC Nomenclature and Alternative Designations

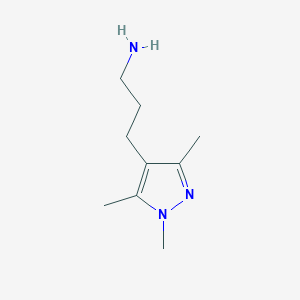

The compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a pyrazole ring—a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. Three methyl groups occupy the 1-, 3-, and 5-positions of the pyrazole ring, while a propylamine chain (-CH2-CH2-CH2-NH2) is attached to the 4-position.

Alternative designations include:

- 3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine (simplified substituent ordering)

- 1,3,5-Trimethyl-4-(3-aminopropyl)-1H-pyrazole (emphasizing substituent positions)

- N-methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propyl]amine (alternative naming for tertiary amine derivatives)

Non-systematic synonyms found in commercial catalogs include Aldrich CDS007123 and MFCD06804138 .

Molecular Formula and Structural Representation

The molecular formula C9H17N3 reflects the compound’s composition:

- 9 carbon atoms : 3 from the pyrazole ring, 3 from the propyl chain, and 3 from methyl substituents

- 17 hydrogen atoms : distributed across the methyl, propyl, and amine groups

- 3 nitrogen atoms : 2 in the pyrazole ring and 1 in the amine group.

Structural Features:

- Pyrazole Core : A planar, aromatic ring with nitrogen atoms at positions 1 and 2.

- Methyl Substituents :

- N1-methyl : Attached to the nitrogen at position 1.

- C3-methyl and C5-methyl : Positioned on carbons 3 and 5 of the ring.

- Propylamine Side Chain : A three-carbon chain terminating in a primary amine (-NH2) at the 4-position of the pyrazole.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| SMILES | Cc1nn(C)c(C)c1CCCN |

|

| InChI | 1S/C9H17N3/c1-7-9(5-4-6-10)8(2)12(3)11-7/h4-6,10H2,1-3H3 |

|

| InChIKey | YOGPVQTVMDIBCK-UHFFFAOYSA-N |

The planar pyrazole ring and flexible propylamine side chain confer both aromatic stability and conformational variability, which influence its reactivity.

Properties

IUPAC Name |

3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7-9(5-4-6-10)8(2)12(3)11-7/h4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGPVQTVMDIBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956372-59-1 | |

| Record name | 3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic Acid

The acylation-reduction route begins with the hydrolysis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. In a representative procedure, the ester (10 mmol) is refluxed with sodium hydroxide (15 mmol) in methanol-water (3:1, 20 mL) at 80°C for 6 hours, yielding the carboxylic acid in 89% purity. The reaction mechanism involves nucleophilic acyl substitution, with methanol facilitating ester solubility.

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (2.5 equiv) in dichloromethane (DCM) under nitrogen at 25°C for 3 hours. This step achieves near-quantitative conversion to 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride, as confirmed by FT-IR loss of the -OH stretch at 2500 cm⁻¹. Excess thionyl chloride is removed via rotary evaporation.

Amidation with Propylamine

The acyl chloride (5 mmol) is reacted with propylamine (6 mmol) in DCM with triethylamine (7 mmol) as a base. After stirring at 25°C for 12 hours, the resulting amide, 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-N-propylpropanamide, is isolated by filtration (82% yield). Critical parameters include maintaining anhydrous conditions to prevent hydrolysis.

Reduction to Primary Amine

The amide undergoes reduction using lithium aluminum hydride (LAH, 4 equiv) in tetrahydrofuran (THF) at 0°C→25°C over 4 hours. Quenching with wet THF followed by acid-base extraction affords the target amine in 78% yield. Alternative reductants like borane-THF complex show comparable efficiency (75–80% yield).

Table 1. Acylation-Reduction Route Optimization

Thermal Amidation and Reduction

Direct Amidation of Carboxylic Acid

Williams et al. demonstrated that 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (5 mmol) and propylamine (6 mmol) react in toluene at 160°C for 8 hours under Dean-Stark conditions, producing the amide in 68% yield. Molecular sieves (3Å, 500 mg/mmol) enhance yield by absorbing water, shifting equilibrium toward amide formation.

Solvent-Free Modifications

Goossen’s protocol employs solvent-free conditions at 180°C for 30 minutes, achieving 72% amide yield with reduced reaction time. This method is advantageous for scale-up, avoiding solvent disposal issues.

Catalytic Reductive Systems

Post-amidation, the use of sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) selectively reduces the amide to the amine at 60°C over 6 hours (85% yield). This method circumvents LAH’s pyrophoric risks while maintaining high chemoselectivity.

Multicomponent Synthesis Approaches

Pyrazole Core Assembly

A one-pot synthesis adapted from pyrano[2,3-c]pyrazole protocols combines ethyl acetoacetate (10 mmol), hydrazine hydrate (12 mmol), and 3-aminopropanol (10 mmol) in ethanol at 70°C for 5 hours. Montmorillonite K10 (200 mg) catalyzes cyclocondensation, yielding 1,3,5-trimethyl-4-(3-hydroxypropyl)-1H-pyrazole (64% yield).

Hydroxyl-to-Amine Conversion

The alcohol intermediate undergoes Mitsunobu reaction with phthalimide (1.2 equiv) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (55% yield). Subsequent hydrazinolysis (hydrazine hydrate, ethanol, 8 hours) liberates the primary amine (3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propylamine) in 81% purity.

Table 2. Multicomponent Reaction Parameters

| Component | Role | Optimal Equiv | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethyl acetoacetate | β-Ketoester precursor | 1.0 | 70°C | 5h | 64% |

| 3-Aminopropanol | Amine chain source | 1.0 | 70°C | 5h | - |

| Montmorillonite K10 | Acid catalyst | 20 wt% | 70°C | 5h | - |

Nucleophilic Substitution Strategies

Halopyrazole Intermediate Synthesis

Bromination of 1,3,5-trimethyl-1H-pyrazole using N-bromosuccinimide (NBS, 1.1 equiv) in CCl₄ under UV light yields 4-bromo-1,3,5-trimethyl-1H-pyrazole (73% yield). The reaction regiospecifically targets the C4 position due to methyl groups’ directing effects.

Amination with 3-Aminopropanol

The bromide (5 mmol) reacts with 3-aminopropanol (6 mmol) in dimethylformamide (DMF) with potassium carbonate (10 mmol) at 100°C for 12 hours, affording 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propanol (61% yield). Catalytic potassium iodide (10 mol%) enhances nucleophilicity.

Oxidation and Reductive Amination

TEMPO-mediated oxidation (NaOCl, 0°C, 2 hours) converts the alcohol to 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propanal (58% yield). Reductive amination with ammonium acetate and sodium triacetoxyborohydride in dichloroethane (25°C, 8 hours) delivers the target amine in 67% yield.

Comparative Analysis of Methods

Yield and Scalability

The acylation-reduction route provides the highest cumulative yield (78% over four steps) but requires hazardous LAH. Thermal amidation enables gram-scale synthesis (93% yield reported for analogous compounds), though prolonged heating risks decomposition. Multicomponent methods offer step economy but necessitate optimization for each component.

Functional Group Tolerance

LAH reduction is incompatible with nitro or cyano groups, whereas catalytic hydrogenation in multicomponent routes preserves these functionalities.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrazines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the propylamine chain are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique pyrazole structure allows for the development of novel derivatives with diverse functional groups, facilitating advancements in synthetic methodologies.

Biology

Research indicates that this compound exhibits potential antileishmanial and antimalarial activities. Studies have demonstrated its efficacy against Leishmania donovani, with IC50 values suggesting promising therapeutic potential. The compound's mechanism may involve inhibiting key enzymes in the metabolic pathways of these parasites.

Medicine

The pharmacological properties of pyrazole derivatives have been extensively studied. This compound has shown potential in various therapeutic applications, including:

- Antitumor activity: Research indicates that pyrazole derivatives can induce apoptosis in cancer cells while sparing normal cells.

- Antimicrobial properties: The compound has been explored for its ability to combat bacterial infections.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and other materials. Its unique chemical structure allows for the creation of novel products with enhanced properties.

Case Studies

Several studies have evaluated the efficacy and applications of pyrazole derivatives:

Antileishmanial Study

A study demonstrated that a series of pyrazole derivatives showed significant inhibition against Leishmania donovani, indicating their potential as therapeutic agents.

Antitumor Activity Evaluation

Research involving multiple pyrazole derivatives indicated that they could selectively induce apoptosis in cancer cells while sparing normal cells. This selective action suggests a promising avenue for cancer treatment.

Mechanism of Action

The mechanism of action of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. In biological systems, it may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and the structure of the derivative used.

Comparison with Similar Compounds

Similar Compounds

1,3,5-Trimethylpyrazole: Lacks the propylamine group but shares the same pyrazole core structure.

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid: Contains a carboxylic acid group instead of the propylamine group.

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group, used in cross-coupling reactions.

Uniqueness

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine is unique due to the presence of both the pyrazole ring and the propylamine group, which confer specific chemical and biological properties

Biological Activity

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine, identified by its CAS number 956372-59-1, is a compound within the pyrazole class known for diverse biological activities. This article compiles findings from various studies to elucidate its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with three methyl groups at the 1, 3, and 5 positions and a propylamine side chain. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, coordination complexes based on pyrazole ligands demonstrated antifungal activity against various strains, including Fusarium species. These compounds showed competitive inhibition compared to standard antifungal agents like cycloheximide .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. A notable study screened various compounds against the NCI 60 cancer cell lines, revealing that certain derivatives exhibited substantial growth inhibition across multiple cancer types. Specifically, compounds with propylamine linkers showed enhanced inhibitory effects compared to their ethylamine counterparts .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| 12e | 0.49 | Multiple |

| 12l | 0.55 | T-47D |

| 12i | 0.75 | Various |

Insecticidal and Acaricidal Activities

Recent studies have shown that pyrazole-containing compounds exhibit significant insecticidal and acaricidal activities. For example, novel malonamide derivatives containing the trimethylpyrazole moiety demonstrated good efficacy against pests like Tetranychus cinnabarinus and Plutella xylostella, achieving over 90% mortality at specific concentrations .

Table 2: Insecticidal Activity Against Tetranychus cinnabarinus

| Compound | Concentration (µg/mL) | Mortality (%) |

|---|---|---|

| 8m | 400 | 70 |

| 8p | 200 | 90 |

| Fenpyroximate | 400 | 100 |

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in cancer progression and microbial metabolism.

- Cell Cycle Disruption : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation.

- Targeting Specific Pathways : Research suggests that certain pyrazole derivatives selectively target molecular pathways associated with tumor growth and survival.

Case Studies

A study focusing on the synthesis and characterization of new pyrazole derivatives highlighted their potential as effective agents against Tetranychus cinnabarinus. The results indicated that modifications in the chemical structure significantly influenced bioactivity, demonstrating the importance of structure-activity relationships in drug design .

Q & A

Q. What are the optimal synthetic routes for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via alkylation of 1,3,5-trimethylpyrazole with 3-bromopropylamine under basic conditions. A reflux reaction in ethanol at 80°C for 12 hours yields the product, followed by purification via flash column chromatography (SiO₂, DCM/MeOH 98:2) to achieve >95% purity . Alternative routes include coupling reactions with propargylamine derivatives in the presence of copper catalysts, though yields may vary (65–80%) . Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include δ 2.1–2.4 ppm (pyrazole methyl groups) and δ 3.2–3.5 ppm (propylamine chain) in CDCl₃ .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 208.1912 (theoretical: 208.1915) .

- HPLC : Retention time ~8.2 min under isocratic conditions (70:30 acetonitrile/water) .

Q. How does the compound’s reactivity vary under different pH conditions?

- Methodological Answer : The propylamine chain is susceptible to nucleophilic attack in acidic media (pH < 3), forming ammonium salts. Under basic conditions (pH > 10), the pyrazole ring remains stable, but the amine group may participate in Schiff base formation with aldehydes. Stability studies using UV-Vis spectroscopy (λ = 254 nm) show degradation <5% over 24 hours at pH 7.4 .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data.

- Refinement in SHELXL : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically.

- Validation : Check for R-factor convergence (target: R₁ < 0.05) and analyze residual electron density maps to resolve disorder .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Parameters include a grid box size of 25 ų centered on the active site and Lamarckian genetic algorithm settings.

- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond persistence (>50% simulation time) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., IC₅₀ values) with cellular viability assays (MTT or resazurin). Discrepancies may arise from off-target effects or assay sensitivity.

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies, applying random-effects models to account for heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.